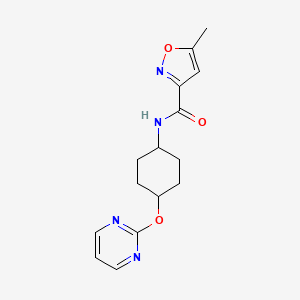
azepan-1-yl(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azepan-1-yl(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone is a synthetic organic compound that belongs to a class of compounds known as triazoles. This compound is known for its complex structure, which includes a triazole ring linked to an azepane ring through a methanone bridge, further substituted with an ethylphenyl group. Such intricate structures make it a point of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azepan-1-yl(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone typically involves a multi-step process, starting with the formation of the 1,2,3-triazole ring through a cycloaddition reaction between an alkyne and an azide. Following this, the azepane ring is introduced via nucleophilic substitution reactions. The final steps usually involve the coupling of the ethylphenyl group using a Friedel-Crafts acylation.
Industrial Production Methods
In industrial settings, the synthesis process can be scaled up through the use of continuous flow reactors to maintain precise control over reaction conditions such as temperature, pressure, and the concentration of reactants. Catalysts like copper(I) iodide may be used to expedite the cycloaddition reactions, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, especially at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: : Reduction of the ketone group in the methanone bridge can be achieved using reagents like sodium borohydride.
Substitution: : Both the azepane and triazole rings can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Sodium borohydride, lithium aluminium hydride.
Substitution: : Halogenated solvents, Lewis acids such as aluminium chloride.
Major Products Formed
The major products typically include a range of substituted triazoles, azepanes, and their derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Azepan-1-yl(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone has a broad spectrum of applications across various scientific fields:
Chemistry
It serves as an intermediate in the synthesis of more complex organic molecules and can be used to study the reactivity and properties of triazole and azepane rings.
Biology
Due to its structural complexity, it is used in studying the interactions of triazoles with biological macromolecules, providing insights into enzyme inhibition and receptor binding.
Medicine
Its potential therapeutic applications are being explored, particularly in designing novel drugs targeting specific biological pathways involving triazole and azepane structures.
Industry
The compound finds applications in the development of advanced materials, such as high-performance polymers and specialty coatings, due to its robust chemical structure.
作用機序
Molecular Targets and Pathways
Azepan-1-yl(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone typically exerts its effects by interacting with enzymes or receptors, which can alter biological pathways. The triazole ring often acts as a ligand, binding to specific sites on enzymes, thereby inhibiting their activity. The azepane ring can affect the compound's overall binding affinity and selectivity.
類似化合物との比較
Similar Compounds
Benzyl-1,2,3-triazoles: : Known for similar reactivity but differ in the alkyl substituents.
Hexamethylene-1,2,3-triazoles: : Similar in structure but vary in the ring size of the nitrogen-containing cycle.
Naphthyl-1,2,3-triazoles: : Include aromatic rings leading to different pharmacological profiles.
Uniqueness
Azepan-1-yl(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)methanone stands out due to the unique combination of the azepane and triazole rings, which confer distinctive chemical properties and biological activities, making it a valuable compound for diverse scientific explorations.
特性
IUPAC Name |
azepan-1-yl-[1-(4-ethylphenyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-2-14-7-9-15(10-8-14)21-13-16(18-19-21)17(22)20-11-5-3-4-6-12-20/h7-10,13H,2-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHLSDMBNRAXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Benzyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea](/img/structure/B2986104.png)
![2-(4-(3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile](/img/structure/B2986108.png)

![4-nitro-N-[5-(trifluoromethyl)pyridin-2-yl]benzamide](/img/structure/B2986110.png)

![N-(2-methoxy-5-methylphenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2986113.png)
![2-chloro-6-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2986114.png)



![dimethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2986122.png)



